Thiophene oxide

説明

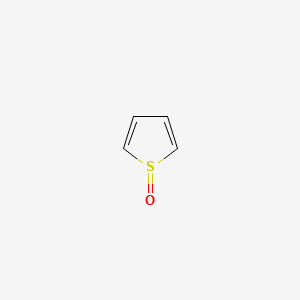

Thiophene oxide is a cyclic heterone. It derives from a thiophene.

科学的研究の応用

Medicinal Chemistry

Thiophene and its derivatives, including thiophene oxide, have been extensively studied for their therapeutic properties. They exhibit a range of biological activities, making them valuable in drug development.

Key Therapeutic Applications:

- Anti-inflammatory and Anti-cancer Properties: Compounds containing the thiophene nucleus have shown effectiveness in treating various inflammatory conditions and cancers. For instance, certain thiophene derivatives have been synthesized to target specific pathways involved in tumor growth .

- Antimicrobial Activity: Thiophene derivatives have demonstrated significant antimicrobial properties against various pathogens. Studies have shown that specific compounds can inhibit bacterial strains such as E. coli and S. aureus .

- Neuropharmacological Effects: Some thiophene derivatives act as serotonin antagonists, which are useful in treating conditions like Alzheimer’s disease .

Material Science

This compound plays a crucial role in the development of advanced materials, particularly in the synthesis of conductive polymers and liquid crystals.

Applications in Material Development:

- Conductive Polymers: Thiophene derivatives are foundational in creating conductive polymers used in electronic devices. Their ability to form stable radical cations enhances electrical conductivity .

- Liquid Crystals: Higher alkylated thiophenes are utilized as raw materials in patents related to liquid crystal technologies .

Atmospheric Chemistry

The oxidation of thiophene and its derivatives has significant implications for atmospheric chemistry, particularly regarding air quality and pollution.

Research Findings:

- Oxidation Mechanisms: Studies have shown that the atmospheric oxidation of thiophene leads to the formation of various products, including thiophene-epoxide and thiophenone. These reactions are influenced by factors such as temperature and the presence of radicals like hydroxyl (OH) .

- Environmental Impact: Understanding the oxidation pathways of thiophene is essential for assessing its environmental impact, particularly in urban areas where thiophenes may be released through industrial processes .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis, facilitating various chemical transformations.

Synthetic Pathways:

- Cycloaddition Reactions: Thiophene S-oxides can participate in cycloaddition reactions, forming complex structures useful in pharmaceuticals and agrochemicals .

- Electrophilic Substitution Reactions: The presence of sulfur in this compound allows for unique electrophilic substitution reactions that can yield valuable products for further chemical synthesis .

Case Study 1: Thiophene Derivatives in Drug Development

A study investigated the synthesis of novel thiophene derivatives with enhanced anti-inflammatory activity. The compounds were tested against multiple inflammatory markers, demonstrating significant efficacy compared to existing treatments .

Case Study 2: Atmospheric Reactions

Research on the atmospheric oxidation of thiophene revealed that reactions with hydroxyl radicals lead to the formation of several byproducts that can contribute to secondary organic aerosol formation. This study utilized computational methods to simulate reaction pathways under varying environmental conditions .

Table 1: Biological Activities of Thiophene Derivatives

Table 2: Atmospheric Products from Thiophene Oxidation

特性

CAS番号 |

159159-41-8 |

|---|---|

分子式 |

C4H4OS |

分子量 |

100.14 g/mol |

IUPAC名 |

thiophene 1-oxide |

InChI |

InChI=1S/C4H4OS/c5-6-3-1-2-4-6/h1-4H |

InChIキー |

LWRYDHOHXNQTSK-UHFFFAOYSA-N |

SMILES |

C1=CS(=O)C=C1 |

正規SMILES |

C1=CS(=O)C=C1 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。